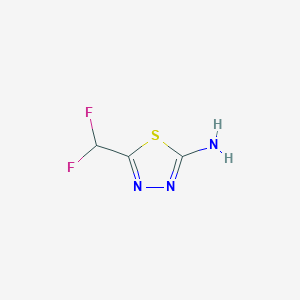

5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine

Description

The exact mass of the compound 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(difluoromethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F2N3S/c4-1(5)2-7-8-3(6)9-2/h1H,(H2,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGMELMIAOKZSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)N)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618426 |

Source

|

| Record name | 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25306-15-4 |

Source

|

| Record name | 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the prevailing synthetic methodologies, focusing on the acid-catalyzed cyclization of thiosemicarbazide with difluoroacetic acid and its derivatives. It offers an in-depth analysis of reaction mechanisms, optimization of experimental parameters, and robust protocols for synthesis and purification. Furthermore, this guide includes detailed sections on the structural elucidation and purity assessment of the final product, underpinned by spectroscopic data. The content is tailored for researchers, scientists, and professionals in the field of drug development, aiming to provide both theoretical insights and practical, field-proven guidance.

Introduction: The Significance of Fluorinated 2-Amino-1,3,4-Thiadiazoles

The 2-amino-1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. The difluoromethyl group (CHF2), in particular, serves as a bioisostere for hydroxyl and thiol groups, capable of participating in hydrogen bonding and thereby modulating drug-receptor interactions.

Consequently, 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine emerges as a valuable building block in the design of novel therapeutic agents.[3] Its synthesis is a critical step for researchers aiming to explore the pharmacological potential of this unique molecular architecture. This guide provides a detailed exploration of its synthesis, grounded in established chemical principles and practical laboratory experience.

Synthetic Pathways: From Starting Materials to the Final Product

The most direct and widely employed route for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of a thiosemicarbazide with a corresponding carboxylic acid or its derivative.[4][5] In the case of 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine, this involves the reaction of thiosemicarbazide with difluoroacetic acid or a suitable derivative thereof. The core of this transformation is an acid-catalyzed intramolecular cyclization and dehydration.

The Core Reaction: Thiosemicarbazide and Difluoroacetic Acid

The fundamental transformation involves the condensation of thiosemicarbazide and difluoroacetic acid. The reaction proceeds via the formation of an acylthiosemicarbazide intermediate, which then undergoes cyclization and dehydration to yield the desired 1,3,4-thiadiazole ring.[4] The choice of a strong dehydrating agent is crucial for driving the reaction to completion.

Reaction Scheme:

Caption: General synthetic scheme for 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine.

Mechanistic Insights

The reaction mechanism can be delineated into two principal stages:

-

Acylation of Thiosemicarbazide: The initial step involves the nucleophilic attack of the terminal amino group of thiosemicarbazide on the carbonyl carbon of difluoroacetic acid. This is typically facilitated by an acid catalyst that protonates the carbonyl oxygen, enhancing its electrophilicity. This leads to the formation of a tetrahedral intermediate which then eliminates a molecule of water to form the N-acylthiosemicarbazide.

-

Intramolecular Cyclization and Dehydration: The sulfur atom of the N-acylthiosemicarbazide acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion. This results in the formation of a five-membered heterocyclic intermediate. Subsequent dehydration, driven by the strong acidic and dehydrating conditions, leads to the formation of the aromatic 1,3,4-thiadiazole ring.[4]

Caption: Simplified reaction mechanism workflow.

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis of 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine. As with any chemical synthesis, appropriate safety precautions, including the use of personal protective equipment and a well-ventilated fume hood, are mandatory.

Method 1: Phosphorus Oxychloride as the Dehydrating Agent

This method is adapted from the synthesis of the analogous 5-trifluoromethyl-1,3,4-thiadiazole and is expected to provide good yields.

Materials and Equipment:

-

Thiosemicarbazide

-

Difluoroacetic acid

-

Phosphorus oxychloride (POCl₃)

-

Dioxane (anhydrous)

-

Sodium hydroxide (50% aqueous solution)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter paper

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add thiosemicarbazide (1.0 eq) and anhydrous dioxane.

-

Addition of Reactants: To this stirring suspension, add difluoroacetic acid (1.0 eq).

-

Controlled Addition of POCl₃: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (1.0 - 1.2 eq) dropwise via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 100-102 °C). Maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a 50% aqueous solution of sodium hydroxide to a pH of 8-9. This step should be performed in an ice bath as it is highly exothermic.

-

Isolation of the Product: The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with cold water and then dry it in a vacuum oven at 50-60 °C.

Method 2: Polyphosphoric Acid (PPA) as the Dehydrating Agent

Polyphosphoric acid is another effective dehydrating agent for this transformation and can sometimes offer milder reaction conditions.[1]

Materials and Equipment:

-

Thiosemicarbazide

-

Difluoroacetic acid

-

Polyphosphoric acid (PPA)

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, add polyphosphoric acid.

-

Addition of Reactants: To the PPA, add thiosemicarbazide (1.0 eq) and difluoroacetic acid (1.0 eq) with stirring.

-

Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and then pour it onto crushed ice.

-

Neutralization and Isolation: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate is formed. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the solid with cold water and dry it under vacuum.

| Parameter | Method 1 (POCl₃) | Method 2 (PPA) |

| Dehydrating Agent | Phosphorus oxychloride | Polyphosphoric acid |

| Solvent | Dioxane | None (PPA acts as solvent) |

| Temperature | Reflux (~101 °C) | 80-90 °C |

| Reaction Time | 3-4 hours | 2-3 hours |

| Work-up | Quenching on ice, neutralization | Quenching on ice, neutralization |

| Typical Yield | Good to excellent | Moderate to good |

Table 1: Comparison of Synthetic Protocols

Purification and Characterization

Purification

The crude product obtained from the synthesis can be purified by recrystallization. A common solvent system for recrystallization of 2-amino-1,3,4-thiadiazole derivatives is a mixture of N,N-dimethylformamide (DMF) and water or ethanol and water.[6]

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of hot DMF or ethanol.

-

Slowly add hot water to the solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Common impurities can include unreacted starting materials and isomeric 1,2,4-triazole derivatives.[7] The purity of the final product should be assessed using techniques such as TLC, melting point determination, and HPLC.

Structural Elucidation and Purity Assessment

The structure and purity of the synthesized 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine should be confirmed using a combination of spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show a characteristic triplet for the CHF₂ proton due to coupling with the two fluorine atoms. The protons of the amino group will appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a triplet for the carbon of the CHF₂ group. The two carbons of the thiadiazole ring will also be visible.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This will show a doublet for the two equivalent fluorine atoms, coupled to the proton of the CHF₂ group.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and C-F stretching (around 1000-1100 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₃H₃F₂N₃S, MW: 151.14).[8][9]

Conclusion

The synthesis of 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine is a straightforward yet crucial process for accessing a valuable building block in drug discovery. The acid-catalyzed cyclization of thiosemicarbazide and difluoroacetic acid, utilizing dehydrating agents such as phosphorus oxychloride or polyphosphoric acid, provides reliable and efficient routes to this target molecule. This guide has provided a detailed, step-by-step methodology, mechanistic insights, and protocols for purification and characterization, equipping researchers with the necessary knowledge to confidently synthesize and utilize this important compound in their scientific endeavors. The principles and techniques described herein are foundational for the exploration of novel fluorinated heterocycles with potential therapeutic applications.

References

- Barbosa, G. A. D., & de Aguiar, A. P. (Year). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Rev. Virtual Quim.

-

Kokovina, T. S., Gadomsky, S. Y., Terentiev, A. A., & Sanina, N. A. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]

- Choubey, A., & Panigrahi, P. (Year). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry.

-

ResearchGate. (n.d.). A possible pathway for the reaction of thiosemicarbazide with carboxylic acids in the presence of PPE. Retrieved from [Link]

- BenchChem. (2025).

-

Gadomsky, S. Y., Kokovina, T. S., Terent'ev, A. A., & Sanina, N. A. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(19), 6625. [Link]

- ResearchGate. (n.d.). Thiosemicarbazides: Synthesis and reactions.

- Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227–231.

-

Matrix Fine Chemicals. (n.d.). 5-(DIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-AMINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of thiosemicarbazide with trifluoroacetaldehyde using TBHP... Retrieved from [Link]

- MDPI. (2021).

- Journal of Organic and Pharmaceutical Chemistry. (2013). Synthesis and the biological action of thiosemicarbazones and (1,3-thiazol-2-yl)hyd-razones of [(1-aryl-5-formylimidazol-4-yl)thio]-acetic acids.

- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

- Bohrium. (2021).

- OUCI. (2021).

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

- ResearchGate. (n.d.).

-

Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1545–1566. [Link]

Sources

- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-(DIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-AMINE | CAS 25306-15-4 [matrix-fine-chemicals.com]

- 9. 5-(DIFLUOROMETHYL)-2-AMINO-1,3,4-THIADIAZOL | 25306-15-4 [chemicalbook.com]

An In-Depth Technical Guide to 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine (CAS No. 25306-15-4): A Scaffold of Emerging Therapeutic Interest

This guide provides a comprehensive technical overview of 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound distinguished by the presence of a difluoromethyl group—a feature of increasing significance in medicinal chemistry.[1][2] We will delve into its chemical attributes, plausible synthetic routes, and explore its potential as a pharmacologically active agent, drawing upon the rich chemistry of the 1,3,4-thiadiazole core and the unique properties imparted by difluoromethylation. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and leverage the therapeutic potential of this and related molecular scaffolds.

The Strategic Importance of the 1,3,4-Thiadiazole Scaffold and Difluoromethyl Moiety

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3] This five-membered heterocyclic system is metabolically stable and serves as a versatile template for the design of novel therapeutic agents.

The introduction of a difluoromethyl (-CHF₂) group to this scaffold is a strategic decision rooted in modern drug design principles. The -CHF₂ group is a bioisostere of hydroxyl and thiol groups, capable of forming hydrogen bonds and modulating the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. This strategic fluorination can significantly enhance the potency and pharmacokinetic profile of a drug candidate.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine is fundamental to its application in drug discovery. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 25306-15-4 | [4] |

| Molecular Formula | C₃H₃F₂N₃S | [4] |

| Molecular Weight | 151.14 g/mol | [4] |

| Appearance | Typically a solid | N/A |

| Solubility | Expected to have some solubility in organic solvents like DMSO and methanol | N/A |

The planar 1,3,4-thiadiazole ring, combined with the tetrahedral geometry of the difluoromethyl group, results in a molecule with distinct spatial and electronic features that govern its interaction with biological targets. Theoretical studies on the analogous 2-amino-5-trifluoromethyl-1,3,4-thiadiazole suggest a planar thiadiazole ring and the existence of an amine tautomer in the solid state.[5]

Synthesis of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine: A Methodological Approach

While a specific, detailed synthesis for 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine is not extensively documented in publicly available literature, a robust synthetic strategy can be devised based on established methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. The most common and effective approach involves the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.

Proposed Synthetic Protocol

This protocol outlines a plausible and efficient method for the laboratory-scale synthesis of the title compound.

Reaction Scheme:

Caption: Proposed synthesis of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of difluoroacetic acid and thiosemicarbazide.

-

Solvent and Catalyst Addition: Add a suitable solvent such as toluene or dioxane. Cautiously add a dehydrating agent/catalyst, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), in a dropwise manner. The use of POCl₃ is a well-established method for this type of cyclization.[6]

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for several hours (2-6 hours, reaction progress can be monitored by TLC). The reaction involves the initial formation of an acylthiosemicarbazide intermediate, followed by intramolecular cyclization and dehydration to form the thiadiazole ring.

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water or a solution of sodium bicarbonate to neutralize the acid.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine.

Self-Validating System: The purity and identity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹⁹F NMR: To confirm the presence and structure of the difluoromethyl group and the aromatic protons.

-

¹³C NMR: To identify the carbon atoms of the thiadiazole ring and the difluoromethyl group.

-

Mass Spectrometry: To confirm the molecular weight of the compound.[4]

-

FT-IR Spectroscopy: To identify characteristic functional groups such as N-H (amine) and C-F stretches.

Potential Biological Activities and Mechanisms of Action

The 1,3,4-thiadiazole scaffold is associated with a wide array of biological activities. The incorporation of the difluoromethyl group is anticipated to modulate these activities and potentially confer novel therapeutic properties.

Anticancer Potential

Numerous 1,3,4-thiadiazole derivatives have demonstrated significant anticancer activity.[2] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival.

Proposed Mechanism of Action: Inhibition of IMP Dehydrogenase

A plausible mechanism of action for 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine is the inhibition of inosine monophosphate dehydrogenase (IMPDH). The parent compound, 2-amino-1,3,4-thiadiazole, is known to be metabolized in vivo to a mononucleotide derivative that potently inhibits IMPDH.[1] This enzyme is a critical rate-limiting step in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of IMPDH leads to a depletion of the guanine nucleotide pool, thereby arresting cell proliferation.

Caption: Proposed mechanism of anticancer activity via IMPDH inhibition.

Enzyme Inhibition: A Lesson from the Oxadiazole Analog

The difluoromethyl group is a key feature in the design of mechanism-based enzyme inhibitors. A compelling example is the analogous difluoromethyl-1,3,4-oxadiazole scaffold, which has been shown to be a selective and essentially irreversible inhibitor of histone deacetylase 6 (HDAC6).[7] The proposed mechanism involves the enzyme-catalyzed ring-opening of the oxadiazole, leading to a tightly bound acylhydrazide intermediate that inactivates the enzyme.[7] It is conceivable that 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine could act on specific enzymes through a similar mechanism, making it an attractive candidate for screening against various enzyme targets.

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole moiety is a well-established pharmacophore in the development of antimicrobial agents.[8] Derivatives have shown activity against a range of bacteria and fungi.[8] The presence of fluorine atoms in the difluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes and exert its antimicrobial effects.

Future Directions and Research Opportunities

5-(difluoromethyl)-1,3,4-thiadiazol-2-amine represents a promising starting point for the development of novel therapeutic agents. Future research should focus on several key areas:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, optimized, and fully characterized synthesis protocol.

-

Biological Screening: A comprehensive screening of the compound against a panel of cancer cell lines, microbial strains, and a diverse range of enzyme targets to identify its primary biological activities.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives to explore the impact of substitutions on the amine group and the thiadiazole ring on biological activity.

-

Mechanistic Studies: In-depth investigation of the molecular mechanisms underlying any observed biological activity, including enzyme kinetics and structural biology studies.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness.

Conclusion

5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine is a molecule of significant interest, positioned at the intersection of a privileged heterocyclic scaffold and a functionally important chemical motif. While specific biological data for this compound is still emerging, the wealth of information on related structures provides a strong rationale for its investigation as a potential therapeutic agent. The synthetic accessibility and the anticipated favorable pharmacological properties make it a compelling candidate for further exploration in drug discovery programs.

References

-

Nelson, J. A., Rose, L. M., & Bennett Jr, L. L. (1977). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Cancer Research, 37(1), 182-187. [Link]

-

Çevik, U. A., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 26(11), 3375. [Link]

-

Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine, 13, 2357–2371. [Link]

-

Mazzone, G., Bonina, F., et al. (1982). Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. Il Farmaco; edizione scientifica, 37(10), 685-700. [Link]

- Bayer AG. (1978). 2-Substituted-5-trifluoromethyl-1,3,4-thiadiazoles. U.S.

-

Matysiak, J., et al. (2012). 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. Bioorganic & Medicinal Chemistry Letters, 22(17), 5466-5469. [Link]

-

Hansen, F. K., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 565–571. [Link]

-

Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 55-65. [Link]

-

Le, T. N., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

-

Sabeh, M., et al. (2022). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Polycyclic Aromatic Compounds, 1-13. [Link]

-

Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International journal of nanomedicine, 13, 2357. [Link]

-

Serban, G. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(19), 4468. [Link]

- E. I. Du Pont De Nemours and Company. (2000). Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA sulfone). U.S.

-

Raj, M., et al. (2013). Synthesis, Characterization and Antimicrobial Evaluation of Some 5-(Substituted)-2-Amino-Thiadiazoles. Journal of Chemistry. [Link]

- Bayer AG. (1978). 2-Substituted-5-trifluoromethyl-1,3,4-thiadiazoles. U.S.

-

Kushwaha, N., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531. [Link]

-

Al-Azawi, S. A. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Drug Delivery and Therapeutics, 12(5), 119-126. [Link]

-

Singh, A., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 30018-30031. [Link]

-

Journal of Enzyme Inhibition & Medicinal Chemistry. (n.d.). DeepDyve. Retrieved from [Link]

- Mobil Oil Corporation. (1975). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. U.S.

-

König, B., et al. (2023). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. ChemRxiv. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-(DIFLUOROMETHYL)-2-AMINO-1,3,4-THIADIAZOL | 25306-15-4 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine

Introduction: Unveiling a Molecule of Medicinal Promise

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a widely recognized strategy for enhancing the pharmacological profiles of therapeutic candidates.[1] The difluoromethyl group (-CF₂H), in particular, has garnered significant attention for its unique ability to serve as a bioisostere for hydroxyl, thiol, and amine functionalities, while also improving metabolic stability and membrane permeability.[2][3] When appended to a privileged heterocyclic scaffold like the 1,3,4-thiadiazole ring, known for its broad spectrum of biological activities, the resulting molecule, 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine, represents a compound of considerable interest for researchers in medicinal chemistry.[4][5]

This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine. As a Senior Application Scientist, the following sections are designed to move beyond mere data reporting, offering insights into the causality behind experimental choices and the logic of spectral interpretation. This document will serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic compounds.

The Strategic Importance of Spectroscopic Analysis

A thorough spectroscopic analysis is the cornerstone of chemical research, providing unambiguous confirmation of molecular structure and purity. For a novel compound like 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine, a multi-technique approach is essential. Each spectroscopic method offers a unique window into the molecule's architecture, and when combined, they provide a holistic and validated structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of deuterated solvent is a critical first step. For 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of polar compounds and its capacity to facilitate the observation of exchangeable protons, such as those on the amine group. The acquisition of both ¹H and ¹³C NMR spectra is fundamental. Furthermore, two-dimensional NMR experiments like HSQC and HMBC can be invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules.[6]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine in 0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.[7]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[7]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A wider spectral width (e.g., 0-200 ppm) is necessary. A longer acquisition time and a larger number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction.

Predicted Spectral Data and Interpretation

The structural features of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine will give rise to a distinct set of signals in both the ¹H and ¹³C NMR spectra.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Amine Protons | ~7.3 | Broad Singlet | 2H | -NH₂ |

| Difluoromethyl Proton | ~6.8 - 7.2 | Triplet | 1H | -CH F₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Thiadiazole Carbon 1 | ~165 | C-NH₂ |

| Thiadiazole Carbon 2 | ~155 | C-CHF₂ |

| Difluoromethyl Carbon | ~110 (triplet due to C-F coupling) | -C HF₂ |

-

¹H NMR Interpretation: The amine protons are expected to appear as a broad singlet due to quadrupole broadening and potential exchange with residual water in the solvent. The proton of the difluoromethyl group will be split into a triplet by the two adjacent fluorine atoms.

-

¹³C NMR Interpretation: The two carbons of the thiadiazole ring will appear in the downfield region, characteristic of carbons in heteroaromatic systems.[8][9] The carbon of the difluoromethyl group will be observed as a triplet due to one-bond coupling with the two fluorine atoms.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The Power of Vibrational Analysis

For 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine, IR spectroscopy will be particularly useful for confirming the presence of the amine (N-H) and the difluoromethyl (C-F) groups, as well as the characteristic vibrations of the thiadiazole ring.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[7]

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[7]

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

Predicted Spectral Data and Interpretation

| Vibrational Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Strong | N-H stretching (amine) |

| ~3100 | Weak-Medium | C-H stretching (on CHF₂) |

| ~1620 | Medium | C=N stretching (thiadiazole ring) |

| ~1550 | Medium | N-H bending (amine) |

| 1200-1000 | Strong | C-F stretching (difluoromethyl) |

| ~830 | Medium | C-S-C stretching (thiadiazole ring) |

The presence of strong absorption bands in the 1200-1000 cm⁻¹ region will be a key indicator of the C-F bonds in the difluoromethyl group.[10] The N-H stretching vibrations of the primary amine will be visible in the 3400-3200 cm⁻¹ range.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Expertise & Experience: Choosing the Right Ionization Technique

Electron Ionization (EI) is a suitable technique for relatively small and volatile organic molecules and often provides a rich fragmentation pattern that can be used for structural elucidation.[11] For a more definitive molecular weight determination with minimal fragmentation, a soft ionization technique such as Electrospray Ionization (ESI) would be preferable.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.[11]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF).

-

Detection: Detect the ions and generate a mass spectrum.

Predicted Spectral Data and Interpretation

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (C₃H₃F₂N₃S), which is approximately 151.01 g/mol .

-

Key Fragmentation Patterns: Expect to see fragmentation patterns corresponding to the loss of small, stable molecules or radicals. For instance, the loss of the difluoromethyl radical (•CHF₂) or cleavage of the thiadiazole ring could lead to characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heteroaromatic compounds, it is useful for characterizing the conjugated π-electron systems.

Expertise & Experience: Understanding Electronic Excitations

The 1,3,4-thiadiazole ring contains a conjugated system of double bonds, which will give rise to characteristic π→π* transitions in the UV region. The position of the maximum absorption (λmax) is sensitive to the substituents on the ring.[7]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine in a suitable UV-grade solvent, such as ethanol or acetonitrile. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.[7]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Fill a quartz cuvette with the pure solvent to serve as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample over a range of wavelengths, typically from 200 to 400 nm.

-

Predicted Spectral Data and Interpretation

Based on data for similar 1,3,4-thiadiazole derivatives, a maximum absorption (λmax) is expected in the range of 240-280 nm, corresponding to a π→π* electronic transition within the heteroaromatic ring.[8][9] The exact position and intensity of the absorption will be influenced by the electronic effects of the amino and difluoromethyl substituents.

Visualizing the Analytical Workflow

A systematic approach is crucial for the comprehensive spectroscopic analysis of a novel compound. The following workflow diagram illustrates the logical progression of experiments.

Caption: Correlation of molecular structure with key spectroscopic signals.

Conclusion: A Framework for Confident Characterization

This technical guide has outlined a comprehensive, multi-technique approach for the spectroscopic analysis of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine. By integrating data from NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can achieve an unambiguous structural elucidation of this medicinally relevant molecule. The provided protocols and interpretive guidelines are designed to ensure scientific integrity and trustworthiness in the characterization process. As with any novel compound, the predicted spectral data should be confirmed through careful experimental work and comparison with known standards where possible. This rigorous analytical approach is fundamental to advancing the development of new and effective therapeutic agents.

References

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of 3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)benzo[d]isothiazole 1,1-dioxide (AL14), in ethanol, with different volumes of Cd(II) or Cu(II) addition. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine, N-acetyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-amino-5-(3-pyridyl)-1,3,4-thiadiazole - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

-

Semantic Scholar. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Retrieved from [Link]

-

Growing Science. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Retrieved from [Link]

-

JAM 2026. (n.d.). Chemistry (CY). Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

-

Research Square. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Retrieved from [Link]

-

Pharmaceutical Chemistry Journal. (2025). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Retrieved from [Link]

-

YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]

-

ResearchGate. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Retrieved from [Link]

-

MDPI. (2024). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 5-(DIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-AMINE. Retrieved from [Link]

-

American Chemical Society. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Retrieved from [Link]

-

Semantic Scholar. (2013). Synthesis, Characterization and Antimicrobial Evaluation of Some 5- (Substituted)-2-Amino-Thiadiazoles. Retrieved from [Link]

-

MDPI. (2023). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Retrieved from [Link]

-

ResearchGate. (2025). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. Retrieved from [Link]

-

ACS Publications. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Retrieved from [Link]

-

MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. growingscience.com [growingscience.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine. As a molecule incorporating a heterocyclic core, a primary amine, and a difluoromethyl group, its spectral features offer a valuable case study in structural elucidation. This document moves beyond simple data reporting to explain the underlying principles and experimental logic required for confident spectral assignment, ensuring a self-validating and trustworthy interpretation.

Introduction: The Structural Significance of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine

5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine (C₃H₃F₂N₃S) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] The 1,3,4-thiadiazole ring is a well-established pharmacophore present in a wide array of therapeutic agents, including antimicrobial and anticancer compounds.[3][4][5] The incorporation of a difluoromethyl (-CHF₂) group is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. Understanding the precise chemical structure through spectroscopic methods like NMR is a critical first step in its application.

The ¹H NMR spectrum of this molecule is deceptively simple, containing only two distinct proton environments. However, these signals—one from the amine (-NH₂) group and one from the difluoromethyl (-CHF₂) moiety—exhibit unique and highly characteristic features that are foundational to its identification.

Predicted ¹H NMR Spectral Features

The molecular structure reveals two types of protons that will give rise to signals in the ¹H NMR spectrum: the two protons of the primary amine and the single proton of the difluoromethyl group.

-

Amine Protons (NH₂): These protons are attached to a nitrogen atom, making them labile or "exchangeable."

-

Difluoromethyl Proton (CHF₂): This proton is attached to a carbon atom that is also bonded to two fluorine atoms and the C5 position of the thiadiazole ring.

Based on fundamental NMR principles, we can predict the key characteristics of each signal.

The signal for the two amine protons is defined by several key characteristics:

-

Chemical Shift (δ): The chemical shift of N-H protons is highly variable and typically appears in a broad range between δ 0.5 and 5.0 ppm.[6][7] This position is sensitive to experimental conditions such as sample concentration, solvent, temperature, and the extent of hydrogen bonding.[8][9] In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal may be shifted further downfield.

-

Multiplicity: Due to rapid chemical exchange with other labile protons (like trace water) or intermolecular exchange between amine groups, any potential spin-spin coupling to neighboring nuclei is typically averaged out.[6] Furthermore, the nitrogen atom (¹⁴N) has a nuclear spin of I=1, which can lead to quadrupolar broadening. The combination of these effects results in the NH₂ signal appearing as a broad singlet .[8]

-

Integration: The area under this peak corresponds to two protons.

-

Validation via D₂O Exchange: The most reliable method for identifying an N-H signal is to perform a D₂O shake. After adding a drop of deuterium oxide (D₂O) to the NMR tube and gently mixing, the labile amine protons (N-H) will exchange with deuterium (N-D). Since deuterium is not observed in ¹H NMR, the NH₂ signal will disappear from the spectrum, providing definitive confirmation of its assignment.[6][8]

The single proton of the difluoromethyl group presents a highly characteristic and informative signal:

-

Chemical Shift (δ): This proton is attached to a carbon atom bonded to two strongly electronegative fluorine atoms and the electron-withdrawing 1,3,4-thiadiazole ring system. This environment causes significant deshielding, shifting the proton signal substantially downfield. Similar structures show protons in -CHF₂ groups appearing in the δ 6.5-7.5 ppm range.[10][11]

-

Multiplicity: The ¹⁹F nucleus has a nuclear spin of I=½, similar to a proton. Therefore, the CHF₂ proton will couple to the two equivalent fluorine atoms. Following the n+1 rule, where n=2, the signal is split into a triplet . This is due to the geminal (two-bond) coupling between the proton and the fluorine atoms (²JHF).

-

Coupling Constant (²JHF): Geminal H-F coupling constants are typically very large, often in the range of 50-60 Hz.[10][11][12] This large coupling value is a hallmark of the CHF₂ group and a key feature for its identification.

-

Integration: The area under this peak corresponds to a single proton.

Summary of Predicted Spectral Data

The expected ¹H NMR data for 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine is summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -NH₂ (Amine) | 0.5 – 5.0 (Variable) | Broad Singlet | N/A | 2H |

| -CHF₂ (Methine) | 6.5 – 7.5 (Downfield) | Triplet | ²JHF ≈ 50 – 60 | 1H |

Experimental Protocol for Spectrum Acquisition

A robust and reproducible ¹H NMR spectrum can be obtained by following a standardized protocol. This workflow is designed to ensure data integrity and facilitate unambiguous interpretation.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to better resolve exchangeable proton signals.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

NMR Instrument Setup (Example on a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Set standard acquisition parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans (ns): 8 to 16 scans for a standard spectrum.

-

-

-

Data Acquisition & Processing:

-

Acquire the Free Induction Decay (FID).

-

Apply Fourier transformation to the FID.

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at δ 2.50 ppm) or using an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

-

Integrate the signals and measure coupling constants.

-

-

Confirmatory D₂O Exchange Experiment:

-

Remove the NMR tube from the spectrometer.

-

Add one drop of deuterium oxide (D₂O) to the sample.

-

Cap the tube and shake gently for 30 seconds to ensure mixing.

-

Re-acquire the ¹H NMR spectrum using the same parameters. Observe the disappearance of the NH₂ signal.

-

Caption: Workflow for ¹H NMR analysis of the target compound.

A Logic-Based Approach to Spectral Interpretation

A self-validating system of interpretation ensures that each signal assignment is cross-checked against other features in the spectrum.

-

Identify Invariant Signals: First, locate the downfield triplet. Its unique multiplicity (triplet), large coupling constant (~50-60 Hz), and integration (1H) are unmistakable fingerprints of the -CHF₂ proton. This serves as the primary anchor for the assignment.

-

Identify Labile Signals: Next, locate the broad signal that integrates to 2H. Based on the molecular structure, this is presumptively assigned to the -NH₂ protons.

-

Cross-Validation: The definitive proof comes from the D₂O exchange experiment. If the broad 2H signal vanishes upon addition of D₂O, its assignment as the amine group is confirmed. This simultaneously validates the assignment of the only other signal—the triplet—as the -CHF₂ proton.

Sources

- 1. 5-(DIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-AMINE | CAS 25306-15-4 [matrix-fine-chemicals.com]

- 2. 25306-15-4 | 5-(DIFLUOROMETHYL)-2-AMINO-1,3,4-THIADIAZOL [fluoromart.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: NMR Spectroscopy Of Amines [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.org [rsc.org]

- 12. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the spectral acquisition, data interpretation, and the underlying chemical principles that govern the spectral features of this important heterocyclic compound. The methodologies described herein are structured to ensure scientific integrity and provide a self-validating framework for structural elucidation.

Introduction: The Significance of Structural Elucidation

5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block in the synthesis of novel therapeutic agents. The incorporation of a difluoromethyl (-CHF₂) group is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding interactions.

¹³C NMR spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation of such molecules. It provides direct insight into the carbon skeleton, offering detailed information about the chemical environment, hybridization, and connectivity of each carbon atom.[1][2] For 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine, ¹³C NMR is crucial for verifying the integrity of the thiadiazole ring and confirming the successful installation of the critical difluoromethyl substituent.

¹³C NMR Spectral Data: Experimental and Predicted Values

The ¹³C NMR spectrum of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine is characterized by three distinct signals corresponding to the three unique carbon atoms in the molecule. The experimental data, corroborated by Density Functional Theory (DFT) calculations, provide a unique fingerprint of the compound's structure.[3]

The chemical shifts are influenced by the electronic effects of the heteroatoms in the thiadiazole ring and the highly electronegative fluorine atoms of the difluoromethyl group.

| Carbon Atom | Position | Typical Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Key Influencing Factors |

| C2 | Thiadiazole Ring | ~169.5 | Singlet | Deshielded by two adjacent nitrogen atoms and the exocyclic amino group.[4] |

| C5 | Thiadiazole Ring | ~158.0 | Triplet (t) | Deshielded by adjacent nitrogen and sulfur atoms and the attached -CHF₂ group. Exhibits C-F coupling. |

| -CHF₂ | Difluoromethyl | ~112.5 | Triplet (t) | Strongly deshielded by two fluorine atoms. Large one-bond C-F coupling constant (¹JCF).[5] |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) and can vary slightly based on solvent and concentration.

Experimental Protocol: A Framework for Reliable Data Acquisition

The acquisition of high-quality ¹³C NMR data requires a systematic and validated experimental approach. The following protocol outlines a robust methodology proven in the field.

Step-by-Step Experimental Workflow

-

Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the analyte. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many 1,3,4-thiadiazole derivatives due to its high solubilizing power.[4]

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Spectrometer Setup & Calibration:

-

Instrumentation: Utilize a modern NMR spectrometer with a recommended ¹³C frequency of at least 125 MHz.[4]

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Experiment: Select a standard quantitative ¹³C experiment with broadband proton decoupling, such as zgpg30. This removes C-H coupling, simplifying the spectrum.[2]

-

Key Parameters:

-

Spectral Width: Set a spectral width of ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals are captured.

-

Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for adequate T1 relaxation of all carbon nuclei.

-

Number of Scans (NS): Accumulate a sufficient number of scans (e.g., 1024 to 4096) to achieve an excellent signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

-

Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening of ~1 Hz) and perform a Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Workflow Visualization```dot

Conclusion: A Self-Validating Analytical Approach

The ¹³C NMR analysis of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine represents a powerful, self-validating methodology for structural confirmation. The combination of characteristic chemical shifts for the thiadiazole ring carbons and the unique triplet signal of the difluoromethyl carbon provides a definitive spectral signature. The downfield shifts confirm the electron-deficient nature of the heterocyclic ring, while the distinct C-F coupling patterns serve as incontrovertible evidence for the presence and position of the difluoromethyl group. This guide provides the necessary framework for researchers to confidently acquire, interpret, and apply this critical data in their drug discovery and development endeavors.

References

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central. [Link]

-

GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Taylor & Francis Online. [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2022). MDPI. [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. [Link]

-

2-Amino-1,3,4-thiadiazole Spectra. SpectraBase. [Link]

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. The Royal Society of Chemistry. [Link]

-

Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]

-

Structural and vibrational studies of the potential anticancer agent, 5-difluoromethyl-1,3,4-thiadiazole-2-amino by DFT calculations. ResearchGate. [Link]

-

Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link]

-

A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]

-

GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. [Link]

-

12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]

-

Beilstein Journal of Organic Chemistry - Search Results. Beilstein Journal of Organic Chemistry. [Link]

Sources

An In-Depth Technical Guide to the IR Spectroscopy of 1,3,4-Thiadiazole Derivatives for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive exploration of Fourier-Transform Infrared (FTIR) spectroscopy as it applies to the structural elucidation and analysis of 1,3,4-thiadiazole derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to its diverse pharmacological activities.[1][2][3][4] A thorough understanding of their spectroscopic properties is paramount for synthesis confirmation, purity assessment, and quality control. This guide moves beyond a simple listing of absorption bands, delving into the causality behind experimental choices and providing field-proven insights for robust and reliable spectral interpretation.

The Significance of 1,3,4-Thiadiazoles and the Role of IR Spectroscopy

The 1,3,4-thiadiazole ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] The structural integrity and substitution patterns of these molecules are critical to their therapeutic efficacy. IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for the initial characterization of these compounds.[5] It allows for the confirmation of the heterocyclic core and the identification of key functional groups, which is a crucial first step in the characterization of newly synthesized derivatives.[3][6]

Fundamentals of IR Spectroscopy for the Analysis of 1,3,4-Thiadiazole Derivatives

Infrared spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of its chemical bonds.[7] These vibrations occur at specific frequencies, which are dependent on the masses of the atoms involved and the strength of the bonds connecting them. An IR spectrum is a plot of the intensity of absorbed radiation versus its frequency (typically expressed in wavenumbers, cm⁻¹).

For 1,3,4-thiadiazole derivatives, the IR spectrum can be broadly divided into two regions:

-

The Functional Group Region (4000-1500 cm⁻¹): This region is characterized by absorptions corresponding to the stretching vibrations of specific functional groups (e.g., N-H, C-H, C=O). These bands are often well-defined and are invaluable for identifying the substituents on the thiadiazole ring.

-

The Fingerprint Region (1500-400 cm⁻¹): This region contains a complex pattern of absorptions arising from bending vibrations and skeletal vibrations of the entire molecule.[8] The unique pattern in this region serves as a "fingerprint" for a specific compound, making it highly useful for comparison with reference spectra.[8]

Characteristic IR Absorption Bands of 1,3,4-Thiadiazole Derivatives

The interpretation of the IR spectrum of a 1,3,4-thiadiazole derivative involves recognizing the characteristic vibrations of the heterocyclic ring and its substituents.

The 1,3,4-thiadiazole ring itself gives rise to several characteristic absorption bands. The precise positions of these bands can be influenced by the nature and position of substituents due to electronic and steric effects.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |

| C=N Stretching | 1649 - 1564 | Medium to Strong | This is a key diagnostic band for the thiadiazole ring.[1][9][10] |

| Ring Stretching (C-N, C-S) | 1575 - 1183 | Variable | A series of bands representing the coupled vibrations of the ring.[3][6] |

| C-S Stretching | 1174 - 664 | Weak to Medium | The C-S bond vibrations can be found in this range.[1][11] |

| Ring Breathing/Deformation | 1095 - 715 | Weak to Medium | These vibrations involve the concerted expansion and contraction of the ring.[12] |

The substituents attached to the 1,3,4-thiadiazole ring will exhibit their own characteristic absorption bands, which are crucial for the complete structural elucidation of the molecule.

-

Amino (-NH₂) and Amido (-NH-C=O) Groups:

-

N-H Stretching: Two bands in the 3450-3200 cm⁻¹ region for primary amines (-NH₂) due to asymmetric and symmetric stretching.[10] A single band in this region is characteristic of secondary amines (-NH-).[13]

-

N-H Bending: A band around 1600 cm⁻¹ is indicative of N-H bending vibrations.[10]

-

C=O Stretching (Amide I): A strong absorption in the 1680-1630 cm⁻¹ range is characteristic of the amide carbonyl group.[10]

-

-

Azo (-N=N-) Group:

-

Carbonyl (C=O) Groups (e.g., from aldehydes, ketones, esters):

-

Aromatic Rings (e.g., Phenyl Substituents):

-

C-H Stretching: Weak to medium bands above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region.

-

C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region, the positions of which can indicate the substitution pattern on the aromatic ring.

-

The following diagram illustrates the key IR absorption regions for a generic substituted 1,3,4-thiadiazole.

Caption: Workflow for KBr pellet preparation for FTIR analysis.

An alternative for both solid and liquid samples is Attenuated Total Reflectance (ATR)-FTIR spectroscopy, which requires minimal to no sample preparation. [16][17]The sample is simply placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). [17]

Applications in Drug Development

In the pharmaceutical industry, IR spectroscopy is a cornerstone analytical technique with broad applications. [5][18]For 1,3,4-thiadiazole derivatives under development, FTIR is employed for:

-

Confirmation of Synthesis: Verifying the presence of the 1,3,4-thiadiazole core and the successful incorporation of desired functional groups. [18]* Raw Material Identification and Quality Control: Ensuring the identity and purity of starting materials and intermediates. [19]* Stability Studies: Assessing the chemical stability of the active pharmaceutical ingredient (API) under various stress conditions by monitoring for changes in the IR spectrum that would indicate degradation. [5]* Polymorph Screening: Identifying different crystalline forms (polymorphs) of a drug substance, which can have different physical properties and bioavailability.

-

Detection of Impurities: Identifying the presence of impurities or contaminants in the final product. [19]

Conclusion

IR spectroscopy is an indispensable tool for researchers and professionals working with 1,3,4-thiadiazole derivatives. A systematic approach to spectral interpretation, grounded in a solid understanding of group frequencies and the vibrational characteristics of the thiadiazole ring, allows for rapid and reliable structural confirmation. When coupled with robust and well-validated experimental protocols, such as the KBr pellet method, FTIR provides critical data that supports every stage of the drug discovery and development process, from initial synthesis to final quality assurance.

References

- Kintek Solution. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis.

- Shimadzu. KBr Pellet Method.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 4(3), 295-304.

- Hussein, F. A., & Al-Amir, S. K. J. (2018). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry, 34(3), 1453-1461.

- Wiley Analytical Science. (2012). IR spectroscopy in drug research.

- Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide.

- Yıldırım, S., Emür, E., & Gökçe, H. (2018). synthesis, electronic and spectral properties of new 1,3,4-thiadiazole compounds and the spectral analysis of their conformers using density functional theory. Química Nova, 41(8), 868-879.

- Excedr. (2024). What Is Infrared Spectroscopy? Fundamentals & Applications.

- Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.

- Bruker. Guide to Applications of IR Spectroscopy.

- Mallet, C. (n.d.). Applications of near-infrared spectroscopy in the pharma and biopharma industries.

- Glamo G.L., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3631.

-

Aslan, F., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29477-29491. Available from: [Link]

- Rutkauskas, K., et al. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 23(12), 3149.

- RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.

-

Masy, J. W., et al. (2014). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 91(1), 134-138. Available from: [Link]

- Slideshare. (n.d.). Applications of IR (Infrared) Spectroscopy in Pharmaceutical Industry.

- Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity.

- Gnecco, D., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8056.

- Mettler Toledo. ATR-FTIR Spectroscopy Basics.

-

Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317. Available from: [Link]

- Cataliotti, R., & Paliani, G. (1976). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry, 54(15), 2451-2456.

- TSI Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1, 3, 4-THIADIAZOLE AND IT'S DERIVATIVES.

- ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A2...

- Journal of Kufa for Chemical Science. (2012). DFT Study of the 1,3,4-Thiadiazole Ring molecules (Geometry, Thermodynamic functions, IR studies).

- Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

- El-Azhary, A. A. (1995). Vibrational analysis of the spectra of 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,2,5-oxadiazole and 1,2,5-thiadiazole: comparison between DFT, MP2 and HF force fields. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 52(1), 33-44.

-

EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR). Available from: [Link]

- Bruker. Guide to FT-IR Spectroscopy.

- ResearchGate. (2015). Structural-and-vibrational-studies-on-1-5-Methyl-1-3-4-thiadiazol-2-yl-pyrolidin-2-ol.pdf.

-

Chemistry LibreTexts. (2023). ATR-FTIR. Available from: [Link]

- DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations.

- ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1...

-

ACS Omega. (2025). Green Efficient Synthesis ofT[1][9][20]hiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. Available from: [Link]

-